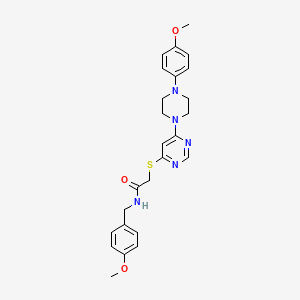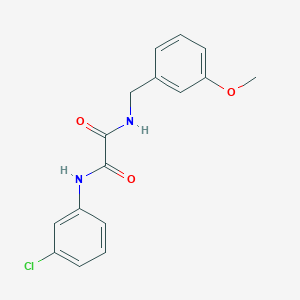
N1-(3-chlorophenyl)-N2-(3-methoxybenzyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-chlorophenyl)-N2-(3-methoxybenzyl)oxalamide, commonly known as XJD-3, is a novel small molecule compound that has been gaining attention in the field of scientific research due to its potential therapeutic properties. XJD-3 belongs to the class of oxalamide derivatives and has been found to exhibit promising biological activities.
Wirkmechanismus
XJD-3 exerts its biological effects by inhibiting the activity of certain enzymes that are involved in tumor growth and inflammation. It has been found to inhibit the activity of HDAC6, a histone deacetylase that is involved in the regulation of gene expression. XJD-3 has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
XJD-3 has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. XJD-3 has also been found to inhibit the migration and invasion of cancer cells. In addition, XJD-3 has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using XJD-3 in lab experiments is its specificity towards certain enzymes and signaling pathways. This allows for targeted inhibition of specific biological processes. However, one limitation of using XJD-3 is its relatively low solubility in aqueous solutions, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the research on XJD-3. One potential direction is the development of XJD-3 as a therapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and safety in pre-clinical and clinical trials. Another potential direction is the investigation of the mechanisms underlying its anti-inflammatory effects, which could lead to the development of new anti-inflammatory drugs. Additionally, the optimization of the synthesis of XJD-3 could lead to the development of more potent and selective derivatives.
Synthesemethoden
The synthesis of XJD-3 involves a multi-step process that starts with the reaction of 3-chlorophenyl isocyanate with 3-methoxybenzylamine to form the intermediate product. This intermediate product is then reacted with oxalyl chloride to yield the final product, XJD-3. The synthesis of XJD-3 has been optimized to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
XJD-3 has been found to exhibit a range of biological activities that make it a potential candidate for drug development. It has been shown to have anti-tumor, anti-inflammatory, and anti-angiogenic properties. XJD-3 has also been found to inhibit the proliferation of cancer cells and induce apoptosis. These properties make XJD-3 a promising candidate for the development of anti-cancer drugs.
Eigenschaften
IUPAC Name |
N'-(3-chlorophenyl)-N-[(3-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-22-14-7-2-4-11(8-14)10-18-15(20)16(21)19-13-6-3-5-12(17)9-13/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZGMYYIYIOGER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chlorophenyl)-N2-(3-methoxybenzyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B2643063.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2643065.png)
![(2Z)-2-amino-3-[(E)-[(2-chloro-6-fluorophenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2643068.png)
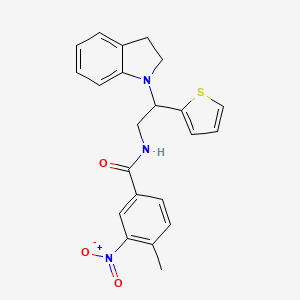
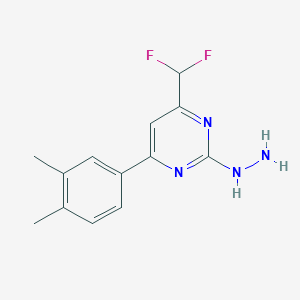
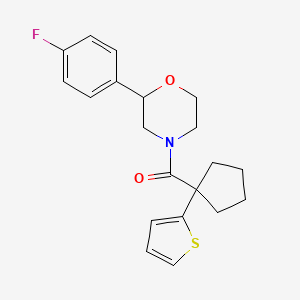
![N-(cyanomethyl)-N-methyl-2-[(2-methylphenyl)sulfanyl]acetamide](/img/structure/B2643072.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B2643073.png)
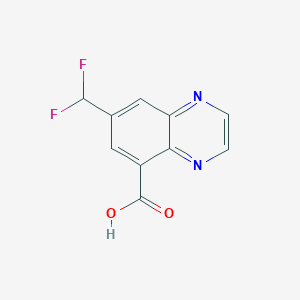
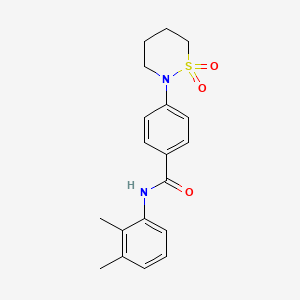
![N-[1-Methoxy-3-(oxan-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2643078.png)
